1-(2,5-Dichloro-3-fluorophenyl)ethanone

Description

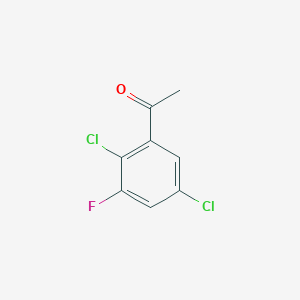

1-(2,5-Dichloro-3-fluorophenyl)ethanone is a halogenated aromatic ketone with the molecular formula C₈H₅Cl₂FO. Its structure features two chlorine atoms at the 2- and 5-positions and a fluorine atom at the 3-position of the phenyl ring, attached to an acetyl group. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

1-(2,5-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVNJBLICKNSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichloro-3-fluorophenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2,5-dichloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids or esters.

Reduction: The ketone group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: Formation of 2,5-dichloro-3-fluorobenzoic acid.

Reduction: Formation of 1-(2,5-dichloro-3-fluorophenyl)ethanol.

Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dichloro-3-fluorophenyl)ethanone has been investigated for its potential as an anticancer agent. Studies have shown that modifications of similar compounds can lead to significant antiproliferative activities against various cancer cell lines. For instance, related compounds have demonstrated growth inhibition in Ewing Sarcoma (ES) cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Case Study: Antiproliferative Activity

A study focusing on structure-activity relationships (SAR) highlighted that certain substitutions on phenyl rings can enhance the biological activity of related compounds. Although specific data on this compound is limited, it is reasonable to hypothesize that its unique halogen substituents could influence its interaction with cellular targets, potentially leading to therapeutic applications in oncology .

Synthesis and Organic Chemistry

The synthesis of this compound can serve as a key intermediate in the production of more complex organic molecules. Its functional groups make it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

Synthetic Pathways

Common synthetic routes involve:

- Condensation Reactions : Utilizing the ethanone moiety for nucleophilic attacks.

- Halogenation Techniques : Exploiting the reactivity of the chlorine and fluorine atoms for further functionalization.

These methods are essential for creating derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Material Science

In material science, compounds like this compound may be explored for their potential use in developing new materials with specific electronic or optical properties. The presence of halogen atoms can impart unique characteristics such as increased stability and altered electronic distributions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-3-fluorophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and number significantly influence the compound’s reactivity, solubility, and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight | Key Synthesis Method | Application/Activity | Reference |

|---|---|---|---|---|---|

| 1-(2,5-Dichloro-3-fluorophenyl)ethanone | 2,5-Cl; 3-F | 207.03 | Halogenation (inferred) | Drug intermediate | [8], [16] |

| 1-(3-Chlorophenyl)ethanone | 3-Cl | 154.59 | CAD of secondary alcohol | Pharmaceutical intermediate | [3] |

| 1-(2,6-Difluoro-3-nitrophenyl)ethanone | 2,6-F; 3-NO₂ | 201.13 | Nitration of acetophenone | Explosive precursor | [6] |

| 1-(2,5-Dibromo-3,6-difluorophenyl)ethanone | 2,5-Br; 3,6-F | 313.92 | Multi-step halogenation | Research chemical | [18] |

| 1-(3-Chloro-2,5-dihydroxyphenyl)ethanone | 3-Cl; 2,5-OH | 186.59 | Friedel-Crafts acylation | Antioxidant studies | [17] |

| 1-(2,5-Dichloro-1H-indol-3-yl)ethanone | Indole ring; 2,5-Cl | 228.07 | Cyclization reactions | Anticancer research | [20] |

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): Chlorine and fluorine atoms are EWGs that deactivate the aromatic ring, directing electrophilic substitution to meta and para positions. The nitro group in 1-(2,6-difluoro-3-nitrophenyl)ethanone further enhances deactivation, reducing reactivity toward electrophiles compared to the target compound .

Biological Activity

1-(2,5-Dichloro-3-fluorophenyl)ethanone is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

This compound, with the CAS number 1365091-92-4, features a phenyl ring substituted with two chlorine atoms and one fluorine atom. The synthesis of this compound typically involves the introduction of these halogen substituents onto an aromatic ring through electrophilic aromatic substitution reactions.

Synthesis Steps:

- Chlorination : Introduction of chlorine atoms at the 2 and 5 positions.

- Fluorination : Addition of a fluorine atom at the 3 position.

- Acetylation : Reaction with acetic anhydride or acetyl chloride to form the ethanone derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit significant pharmacological properties due to their ability to modulate enzyme activity and influence signal transduction pathways.

Potential Mechanisms:

- Enzyme Inhibition : The presence of electron-withdrawing groups such as chlorine and fluorine enhances reactivity, allowing for effective interaction with enzymes.

- Receptor Modulation : This compound may also act on specific receptors, influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | 15.6 µg/mL | Staphylococcus aureus |

| 2,5-Dichloro derivatives | Variable | Candida spp. |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., MRC-5 fibroblasts) have been essential in assessing the safety profile of this compound. Preliminary findings suggest that while some derivatives may exhibit cytotoxic effects at higher concentrations, the selectivity towards cancerous cells can be promising for therapeutic applications.

Case Studies

- Antifungal Activity : A study highlighted the antifungal efficacy of compounds structurally related to this compound against Candida albicans. The synthesized compounds demonstrated varying degrees of potency with MIC values indicating effective antifungal action.

- Enzyme Inhibition : Another investigation focused on the inhibition of cytochrome P450 enzymes by related compounds. The results indicated that halogenated phenyl ketones could significantly alter enzyme activity, suggesting potential applications in drug metabolism modulation.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,5-Dichloro-3-fluorophenyl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 2,5-dichloro-3-fluorobenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side reactions such as polyacylation or isomerization . Precursor purification and substituent compatibility (e.g., electron-withdrawing groups like Cl/F) should be evaluated to ensure regioselectivity.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- NMR : and NMR can identify aromatic proton environments (e.g., splitting patterns from Cl/F substituents) and the acetyl group (singlet at ~2.6 ppm for CH₃).

- IR : A strong carbonyl (C=O) stretch near 1680–1700 cm⁻¹ confirms the ethanone group. Absence of OH/NH stretches rules out impurities .

- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks matching the molecular weight (e.g., [M]⁺ at m/z 220.98 for C₈H₅Cl₂FO) .

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are recommended for recrystallization due to the compound’s moderate polarity. For column chromatography, silica gel with gradients of dichloromethane/methanol (95:5) can resolve impurities while retaining the product’s stability .

Advanced Research Questions

Q. How do the chlorine and fluorine substituents influence the compound’s electronic and steric properties?

- Electronic Effects : The electron-withdrawing Cl (para) and F (meta) substituents decrease electron density on the aromatic ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can map frontier molecular orbitals to predict reactivity .

- Steric Effects : Ortho-chlorine creates steric hindrance, potentially slowing reaction kinetics in further derivatization. Comparative studies with mono-substituted analogs (e.g., 2-chloro vs. 2,5-dichloro derivatives) can quantify these effects .

Q. What strategies mitigate decomposition during high-temperature reactions?

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to enzymes like cytochrome P450 or fluorinated drug targets. Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.